5-Phenyl-[1,2,4]triazolo[4,3-c]quinazoline
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Overview
Description
5-Phenyl-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by a fused triazole and quinazoline ring system, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-[1,2,4]triazolo[4,3-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-(4-bromophenyl)-4-hydrazinoquinazoline with orthoesters in solvent-free conditions or in absolute ethanol. This reaction leads to the formation of [4,3-c]-annulated triazoloquinazolines . Another approach involves the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:
Nucleophilic Substitution: Reaction with aryl amines to form N-substituted derivatives.
Cyclization: Formation of annulated triazoloquinazolines under acidic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Aryl amines, solvent-free conditions or ethanol.
Cyclization: Orthoesters, acidic media.
Major Products:
N-Substituted Derivatives: Formed from nucleophilic substitution reactions.
Annulated Triazoloquinazolines: Formed from cyclization reactions.
Scientific Research Applications
5-Phenyl-[1,2,4]triazolo[4,3-c]quinazoline has a wide range of scientific research applications, including:
Medicinal Chemistry: Exhibits promising antimicrobial, antitubercular, and anti-HIV activities.
Materials Science: Used in the design of novel fluorophores with high quantum yields and solvatochromic properties.
Biological Research: Investigated for its potential as a therapeutic agent against various bacterial and viral infections.
Mechanism of Action
The mechanism of action of 5-Phenyl-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets and pathways. For instance, certain derivatives have shown binding affinity to PCAF (p300/CBP-associated factor), suggesting a potential mechanism of action through inhibition of this enzyme . Additionally, the compound’s antimicrobial activity may be attributed to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways .
Comparison with Similar Compounds
[1,2,4]Triazolo[1,5-c]quinazoline: Another triazoloquinazoline derivative with similar structural features but different annulation patterns.
4-Cyanoquinazolines: Known for their photophysical properties but less emissive compared to triazoloquinazolines.
Quinazolin-4-ones: Exhibit different emission behaviors and are used in various photophysical applications.
Uniqueness: 5-Phenyl-[1,2,4]triazolo[4,3-c]quinazoline stands out due to its unique combination of a triazole and quinazoline ring system, which imparts distinct chemical reactivity and biological activity. Its ability to form highly fluorescent derivatives with significant solvatochromic properties further distinguishes it from other similar compounds .
Properties
CAS No. |
6506-59-8 |
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Molecular Formula |
C15H10N4 |
Molecular Weight |
246.27 g/mol |
IUPAC Name |
5-phenyl-[1,2,4]triazolo[4,3-c]quinazoline |
InChI |
InChI=1S/C15H10N4/c1-2-6-11(7-3-1)14-17-13-9-5-4-8-12(13)15-18-16-10-19(14)15/h1-10H |
InChI Key |
JXNCKUNFELPBJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=NN=CN24 |
Origin of Product |
United States |
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